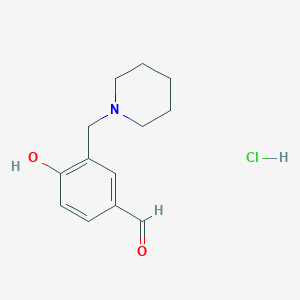

4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride

Description

4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride is a piperidine-substituted benzaldehyde derivative. Its structure features a benzaldehyde core with a hydroxy group at the 4-position and a piperidin-1-ylmethyl substituent at the 3-position, forming a hydrochloride salt. Below, we compare it with structurally analogous compounds to infer properties and applications.

Properties

IUPAC Name |

4-hydroxy-3-(piperidin-1-ylmethyl)benzaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-10-11-4-5-13(16)12(8-11)9-14-6-2-1-3-7-14;/h4-5,8,10,16H,1-3,6-7,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPIJGOTHPHZBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC(=C2)C=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride involves several steps. One common method includes the reaction of 4-hydroxybenzaldehyde with piperidine in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture to promote the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis and Properties

Chemical Structure:

The molecular formula of 4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride is C13H17ClN2O2, with a molecular weight of 255.74 g/mol. The compound features a hydroxyl group, a piperidine moiety, and an aldehyde functional group, which contribute to its reactivity and biological activity.

Synthesis Methods:

The synthesis typically involves the reaction of piperidine derivatives with aromatic aldehydes under controlled conditions. Common solvents include dichloromethane or ethanol, and purification methods often involve recrystallization or chromatography to isolate the desired product .

Biological Applications

2.1 Anticancer Research

Recent studies have investigated the potential of piperidine derivatives, including this compound, in cancer therapy. For instance, compounds with similar structures have shown promising cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-Hydroxy... | FaDu (hypopharyngeal) | 15.2 | Apoptosis |

| Similar Derivative | MDA-MB-231 (breast) | 12.5 | Cell cycle arrest |

2.2 Neuroprotective Effects

The compound has also been studied for its neuroprotective properties, particularly in relation to Alzheimer’s disease. Research indicates that derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegeneration. This inhibition may enhance cognitive function by increasing acetylcholine levels in the brain .

Medicinal Chemistry

3.1 Drug Development

The piperidine moiety is crucial in the design of new pharmaceuticals due to its ability to enhance binding affinity to biological targets. Compounds like this compound are being explored as leads for developing drugs targeting various diseases, including cancer and neurodegenerative disorders .

3.2 Antimicrobial Activity

Emerging research highlights the antimicrobial properties of chalcone derivatives related to this compound. Studies show that these derivatives exhibit significant activity against multidrug-resistant bacteria and fungi, suggesting potential applications in treating infections .

Case Studies

Several case studies have documented the efficacy of similar compounds:

- Case Study 1: A derivative demonstrated significant cytotoxicity against breast cancer cells, outperforming standard chemotherapy agents.

- Case Study 2: In a neuroprotection study, a related piperidine derivative showed improved memory function in animal models by inhibiting AChE.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between 4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride and two related compounds from the evidence:

Key Observations:

- Substituent Effects : The hydroxy group in the target compound may enhance hydrogen bonding compared to the methoxy group in the benzoic acid derivative, affecting solubility and membrane permeability.

- Molecular Bulk : The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl adds significant hydrophobicity and steric hindrance, likely reducing aqueous solubility compared to the other two compounds .

Pharmacological Implications

- Aldehyde vs. Carboxylic Acid: Aldehydes are reactive intermediates in drug metabolism, while carboxylic acids are often involved in ionic interactions with biological targets. The benzoic acid derivative (C₁₄H₂₀ClNO₃) may exhibit higher plasma protein binding due to its ionizable -COOH group .

- Piperidine Role : All three compounds contain a piperidine ring, which is common in CNS drugs (e.g., antihistamines, antipsychotics). The substituents’ electronic and steric properties could modulate receptor affinity.

Biological Activity

4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN\O

- Molecular Weight : 227.72 g/mol

This compound features a piperidine ring, a benzaldehyde moiety, and a hydroxyl group, which contribute to its biological properties.

The mechanism of action for this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, potentially increasing its affinity for biological targets. Research indicates that it may modulate various signaling pathways, leading to diverse biological effects.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds related to piperidine derivatives. For instance, research has shown that piperidine derivatives exhibit significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for several related compounds demonstrate their effectiveness against various bacterial strains:

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.0039 - 0.025 | Staphylococcus aureus, E. coli |

| 2,6-Dipiperidino-1,4-dibromobenzene | 0.025 | Multiple bacterial strains |

| 2,4,6-Tripyrrolidinochlorobenzene | 0.032 | Candida albicans |

Studies indicate that the compound exhibits strong activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of piperidine derivatives. For example, certain analogs have shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells. The cytotoxicity was assessed using standard assays, revealing that some derivatives resulted in higher apoptosis induction compared to established chemotherapeutic agents like bleomycin .

Case Studies

- Antibacterial Study : A study conducted on a series of piperidine derivatives demonstrated that the introduction of electron-donating groups significantly enhanced antibacterial activity. The hydroxyl substitution at the phenyl ring was particularly noted for improving inhibition against tested bacterial strains .

- Antifungal Evaluation : In vitro tests of related compounds targeting ergosterol biosynthesis showed promising antifungal activity against strains like Yarrowia lipolytica. The results indicated that structural modifications could lead to enhanced growth inhibition .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Confirm the aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200–3500 cm⁻¹) functionalities .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks ([M+H]⁺ for C₁₃H₁₈ClNO₂, calculated m/z 256.1) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with mobile phases like 0.1% trifluoroacetic acid (TFA) in acetonitrile/water for purity assessment (retention time ~8–10 minutes) .

How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?

Advanced Research Question

- Experimental Design :

- Contradiction Resolution :

- pH-Dependent Degradation : The hydrochloride salt may hydrolyze in alkaline conditions (pH > 8), forming free base impurities. Buffer solutions (e.g., phosphate buffer pH 6.8) stabilize the compound during assays .

- Excipient Compatibility : Test interactions with common excipients (e.g., lactose, magnesium stearate) using differential scanning calorimetry (DSC) to identify destabilizing agents .

What strategies are employed to identify and quantify process-related impurities in this compound?

Advanced Research Question

- Impurity Profiling :

- Quantification :

What are the solubility profiles of this compound, and how do they influence formulation design?

Basic Research Question

- Solubility Data :

- Aqueous Solubility : ~10–20 mg/mL in water at 25°C; decreases in buffered solutions (pH > 7) due to free base precipitation .

- Organic Solvents : Highly soluble in DMSO (>50 mg/mL), methanol (>30 mg/mL), and ethanol (>25 mg/mL) .

- Formulation Strategies :

How does the hydrochloride salt form affect the compound’s reactivity in nucleophilic or electrophilic environments?

Advanced Research Question

- Mechanistic Insights :

- Protonation Effects : The piperidine nitrogen’s basicity (pKa ~10–11) increases in the hydrochloride form, reducing nucleophilic attack on the aldehyde group .

- Electrophilic Reactions : The protonated aldehyde is less reactive toward Grignard reagents but may undergo Schiff base formation with primary amines under mild conditions .

- Experimental Validation :

- Kinetic Studies : Compare reaction rates of the hydrochloride salt vs. free base in nucleophilic substitutions (e.g., with hydrazines) .

- Computational Modeling : DFT calculations to predict charge distribution and reactive sites .

What are the recommended protocols for acute toxicity and ecotoxicological assessment of this compound?

Basic Research Question

- In Vivo Toxicity :

- OECD Guideline 423 : Administer graded doses (50–2000 mg/kg) to rodents, monitoring mortality and organ damage over 14 days .

- Ecotoxicology :

- Daphnia magna Assay : Measure 48-hour EC₅₀ values in freshwater; expected toxicity (EC₅₀ ~10–50 mg/L) due to piperidine moiety .

- Soil Mobility : Use OECD 121 column elution tests to assess leaching potential; low mobility (log Koc > 3) predicted .

How can researchers optimize reaction yields for large-scale synthesis while minimizing hazardous byproducts?

Advanced Research Question

- Process Optimization :

- DoE Approaches : Use factorial design to evaluate variables (temperature, catalyst loading, solvent ratios) .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer amination steps .

- Byproduct Mitigation :

- In Situ FTIR Monitoring : Detect intermediates (e.g., imines) to adjust reaction parameters dynamically .

- Catalytic Recycling : Immobilize catalysts (e.g., Pd/C) for reuse in hydrogenation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.